molecular formula C9H9IO B15293172 1-(3-Iodophenyl)cyclopropanol

1-(3-Iodophenyl)cyclopropanol

Cat. No.: B15293172
M. Wt: 260.07 g/mol
InChI Key: JTEXDSYBPXXCDS-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)cyclopropanol is an organic compound with the molecular formula C9H9IO It is characterized by a cyclopropanol ring attached to a phenyl group substituted with an iodine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)cyclopropanol can be synthesized through several methods. One common approach involves the diastereo- and enantioselective preparation of cyclopropanol derivatives. This method typically employs a copper-catalyzed carbomagnesiation/oxidation sequence on nonfunctionalized cyclopropenes, resulting in high diastereo- and enantiomeric excesses .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodophenyl)cyclopropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

1-(3-Iodophenyl)cyclopropanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Iodophenyl)cyclopropanol exerts its effects involves the interaction of its cyclopropanol ring with molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, including ring-opening and coupling reactions. These reactions often involve the formation of intermediates such as β-keto radicals and metal homoenolates, which then engage in downstream reactivity modes to produce diverse products .

Comparison with Similar Compounds

    Cyclopropanol: The parent compound, cyclopropanol, shares the cyclopropanol ring but lacks the phenyl and iodine substituents.

    1-(4-Iodophenyl)cyclopropanol: Similar to 1-(3-Iodophenyl)cyclopropanol but with the iodine atom at the para position.

    1-(3-Bromophenyl)cyclopropanol: Contains a bromine atom instead of iodine at the meta position.

Uniqueness: this compound is unique due to the presence of the iodine atom at the meta position of the phenyl ring.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

1-(3-iodophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H9IO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2

InChI Key

JTEXDSYBPXXCDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)I)O

Origin of Product

United States

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